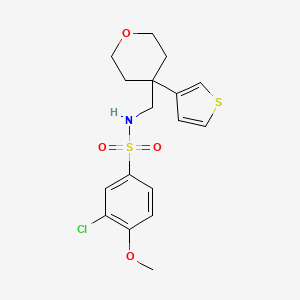

3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

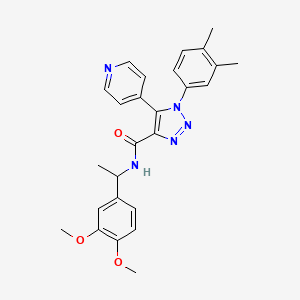

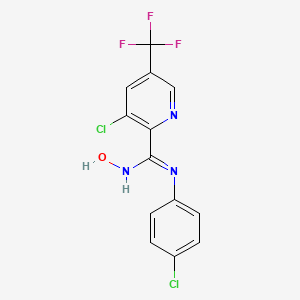

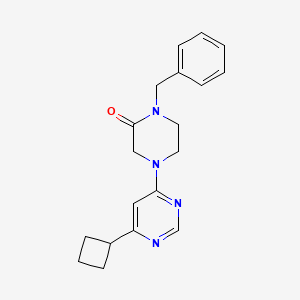

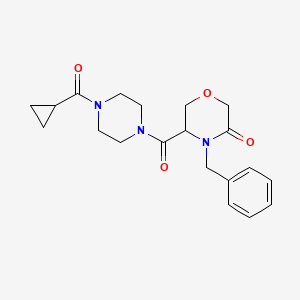

This compound is a chemical with the molecular formula C17H20ClNO4S2 and a molecular weight of 401.92. It contains a thiophene ring, which is a five-membered ring with one sulfur atom .

Synthesis Analysis

The synthesis of this compound might involve several steps, including the formation of the thiophene ring and the tetrahydro-2H-pyran ring. The thiophene ring could be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Hinsberg synthesis . The tetrahydro-2H-pyran ring could be formed through a reaction involving a 3,4-dihydro-2H-pyran derivative .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a tetrahydro-2H-pyran ring, a benzenesulfonamide group, and a methoxy group attached to the benzene ring. The presence of these functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the functional groups present in its structure. For instance, the thiophene ring might undergo reactions typical of aromatic compounds, while the tetrahydro-2H-pyran ring might participate in reactions typical of cyclic ethers .Scientific Research Applications

Photodynamic Therapy Applications

- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising applications in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic mechanisms. Such properties suggest their potential in the medical field, especially for therapies targeting cancer cells through light activation (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Carbonic Anhydrase Inhibition

- New derivatives of benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities which could be crucial for further anti-tumor activity studies. These findings indicate the potential of benzenesulfonamide derivatives in developing novel anticancer agents (Gul et al., 2016).

Molecular Docking Studies for Anticancer Agents

- Molecular docking studies of pyrazoline derivatives, including benzenesulfonamide compounds, have indicated their potential as anti-breast cancer agents. These compounds, through computational studies, showed promising interactions within the active sites of target enzymes or receptors, suggesting their capabilities as leads in anticancer drug development (Putri et al., 2021).

Herbicide Metabolism and Selectivity

- The metabolism of chlorsulfuron, a herbicide containing the benzenesulfonamide moiety, in crop plants like wheat, oats, and barley, underscores the selectivity of such compounds in agricultural applications. These plants metabolize chlorsulfuron to inactive products, demonstrating the biological interactions and potential agricultural benefits of benzenesulfonamide derivatives (Sweetser, Schow, & Hutchison, 1982).

properties

IUPAC Name |

3-chloro-4-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S2/c1-22-16-3-2-14(10-15(16)18)25(20,21)19-12-17(5-7-23-8-6-17)13-4-9-24-11-13/h2-4,9-11,19H,5-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFANGOYEPCSCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)

(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)